molecular formula C18H24N2O4 B2483646 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide CAS No. 899963-26-9

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide

カタログ番号 B2483646
CAS番号: 899963-26-9
分子量: 332.4
InChIキー: UPAPMWIOURNASK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of spirocyclic compounds, closely related to N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide, involves multiple steps including furan oxidative spirocyclization, Sharpless asymmetric dihydroxylation, Weinreb ketone synthesis, and Yamaguchi esterification. An efficient synthesis route achieving a 17.3% overall yield over 11 linear steps has been documented for the 1,6-dioxaspiro[4.4]nonan-2-one motif, a core structure in related compounds (Zhang & Nan, 2017). Novel synthetic approaches have also been developed for di- and mono-oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, highlighting the versatility in synthesizing complex oxalamides (Mamedov et al., 2016).

Molecular Structure Analysis

Crystal structure determination by single-crystal X-ray diffraction has been used to elucidate the molecular structures of related spirocyclic compounds. For instance, the structure of 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate provides insight into the spatial arrangement of spirocyclic compounds, showing a planar furan ring, a chair conformation cyclohexane ring, and benzene rings (Wang et al., 2011).

Chemical Reactions and Properties

Spirocyclic compounds undergo a variety of chemical reactions, including ring-opening and functionalization processes. Directed ring-opening of 1,5-dioxaspiro[3.2]hexanes to form 2,2-disubstituted oxetanes illustrates the reactivity of spirocyclic frameworks under specific conditions, showcasing the influence of Lewis acidic nucleophiles (Taboada et al., 2003).

科学的研究の応用

Therapeutic Applications in Hyperoxaluria

  • Emerging therapies for Primary Hyperoxaluria type 1 (PH1), a rare genetic disorder, include RNAi therapeutics targeting liver enzymes to block oxalate production, suggesting a context where specific chemical compounds might play a role in therapeutic interventions (Dejban & Lieske, 2022).

Endocrine Manifestations

  • Endocrine disturbances in PH1 include non-parathyroid hormone-mediated hypercalcemia, oxalate osteopathy, primary hypothyroidism, and hypogonadism, indicating a biochemical interplay where specific compounds might influence endocrine pathways (Murad & Eisenberg, 2017).

Pharmacokinetics and Pharmacodynamics

  • Studies on Lumasiran, an RNAi therapeutic, highlight the importance of understanding pharmacokinetics and pharmacodynamics in drug development and therapy, which is crucial for compounds designed for specific therapeutic interventions (Gansner et al., 2022).

Importance of Nitrogen Heterocycles in Pharmaceuticals

  • Analysis of FDA-approved drugs shows that 59% of unique small-molecule drugs contain a nitrogen heterocycle, indicating the significance of structural components like nitrogen heterocycles in pharmaceuticals, which may relate to the design and function of complex compounds like the one (Vitaku et al., 2014).

Safety And Hazards

As with any chemical compound, safety precautions should be taken during handling and experimentation. Consult material safety data sheets (MSDS) for specific safety information .

特性

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-13(14-7-3-2-4-8-14)20-17(22)16(21)19-11-15-12-23-18(24-15)9-5-6-10-18/h2-4,7-8,13,15H,5-6,9-12H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAPMWIOURNASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2COC3(O2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。